molecular formula C14H24O3 B1251220 Putaminoxin B

Putaminoxin B

Cat. No. B1251220
M. Wt: 240.34 g/mol
InChI Key: UYQOFPNMJKJWGM-DTMVNFKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Putaminoxin B is a natural product found in Paraboeremia putaminum with data available.

Scientific Research Applications

Phytotoxicity and Potential Herbicidal Properties

  • Phytotoxic and Herbicidal Research : Putaminoxin and related compounds, including Putaminoxin B, have been studied for their phytotoxic properties, with a focus on potential applications as herbicides. The integrity of the nonenolide ring and specific hydroxy groups in these compounds are crucial for their phytotoxic activity. However, they do not exhibit antifungal activity and vary in zootoxicity (Evidente et al., 1998).

Synthesis and Structural Analysis

  • Chemical Synthesis : Research has been conducted on the chemical synthesis of Putaminoxin B, its epimers, and related compounds. This includes studies on stereoselective synthesis, which is important for understanding their biological properties and potential applications (Sudhakar et al., 2012).
  • Structural Studies and Derivatives : Detailed structural studies and the synthesis of derivatives of Putaminoxin B and similar compounds have been performed to explore their properties and potential applications. This includes work on their enantioselective synthesis and the study of their macrolide structures (Dickmann et al., 2019).

Potential as SARS-CoV-2 Inhibitors

  • Antiviral Research : Putaminoxin B has been identified as a potential inhibitor against SARS-CoV-2. Studies involving molecular docking against the receptor-binding domain of the S1 glycoprotein and the main protease of the virus have shown that Putaminoxin B binds with significant affinity, suggesting potential for therapeutic applications in treating COVID-19 (Padhi et al., 2020).

properties

Product Name

Putaminoxin B

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

(4E,6S)-6-hydroxy-2-pentyl-2,3,6,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C14H24O3/c1-2-3-4-9-13-10-5-7-12(15)8-6-11-14(16)17-13/h5,7,12-13,15H,2-4,6,8-11H2,1H3/b7-5+/t12-,13?/m1/s1

InChI Key

UYQOFPNMJKJWGM-DTMVNFKNSA-N

Isomeric SMILES

CCCCCC1C/C=C/[C@H](CCCC(=O)O1)O

Canonical SMILES

CCCCCC1CC=CC(CCCC(=O)O1)O

synonyms

putaminoxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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